molecular formula C13H16BNO3 B13469638 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B13469638
M. Wt: 245.08 g/mol
InChI Key: BQRMKLLVCDQNGR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound that features a boronic ester group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or DMF.

Major Products

    Oxidation: 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

    Reduction: 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzylamine.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is largely dependent on its reactivity and the functional groups present. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitrile group can participate in various nucleophilic addition reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7,16H,1-4H3

InChI Key

BQRMKLLVCDQNGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C#N

Origin of Product

United States

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